molecular formula C13H21N B1428600 Tert-butyl[(3,5-dimethylphenyl)methyl]amine CAS No. 1178246-62-2

Tert-butyl[(3,5-dimethylphenyl)methyl]amine

Cat. No. B1428600
M. Wt: 191.31 g/mol
InChI Key: JPIPELLQNJFKIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl[(3,5-dimethylphenyl)methyl]amine is a chemical compound with the molecular formula C13H21N. It is a derivative of tert-butylamine, which is an aliphatic primary amine .


Molecular Structure Analysis

The molecular structure of Tert-butyl[(3,5-dimethylphenyl)methyl]amine consists of a total of 53 bonds. There are 20 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine .

Scientific Research Applications

Thermophysical Properties of Ethers

Research by Marsh et al. (1999) reviewed thermophysical property measurements of mixtures containing various ethers like methyl tert-butyl ether (MTBE), which are used as gasoline additives for improving octane rating and reducing exhaust pollution. The study emphasized the need for accurate data on these mixtures for environmental and industrial applications (Marsh et al., 1999).

Decomposition of Methyl Tert-Butyl Ether

Hsieh et al. (2011) explored the decomposition of methyl tert-butyl ether (MTBE) using a cold plasma reactor, demonstrating the feasibility of using radio frequency plasma for environmental remediation of MTBE, a common groundwater contaminant resulting from its use as a fuel additive (Hsieh et al., 2011).

Synthesis of N-Heterocycles

Philip et al. (2020) reviewed the use of tert-butanesulfinamide in the asymmetric synthesis of N-heterocycles via sulfinimines, highlighting its role in producing key structural motifs found in many natural products and pharmaceuticals (Philip et al., 2020).

Environmental Behavior and Fate of MTBE

Squillace et al. (1997) provided a comprehensive overview of the environmental behavior and fate of MTBE, detailing its high solubility in water, weak sorption to subsurface solids, and resistance to biodegradation, which contribute to its prevalence as a groundwater contaminant (Squillace et al., 1997).

Purification of Fuel Oxygenated Additives

Pulyalina et al. (2020) discussed the application of polymer membranes for the purification of fuel oxygenated additives like MTBE, highlighting pervaporation as a promising method for separating MTBE from methanol in production processes (Pulyalina et al., 2020).

properties

IUPAC Name

N-[(3,5-dimethylphenyl)methyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-10-6-11(2)8-12(7-10)9-14-13(3,4)5/h6-8,14H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIPELLQNJFKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CNC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl[(3,5-dimethylphenyl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl[(3,5-dimethylphenyl)methyl]amine
Reactant of Route 2
Reactant of Route 2
Tert-butyl[(3,5-dimethylphenyl)methyl]amine
Reactant of Route 3
Reactant of Route 3
Tert-butyl[(3,5-dimethylphenyl)methyl]amine
Reactant of Route 4
Reactant of Route 4
Tert-butyl[(3,5-dimethylphenyl)methyl]amine
Reactant of Route 5
Reactant of Route 5
Tert-butyl[(3,5-dimethylphenyl)methyl]amine
Reactant of Route 6
Reactant of Route 6
Tert-butyl[(3,5-dimethylphenyl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.